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Compound of Interest

Compound Name: Furan-3-carbonyl azide

CAS No.: 113222-54-1

Cat. No.: B2842513

Get Quote

Executive Summary
Furan-3-carbonyl azide (CAS: 113222-54-1) is a reactive heteroaroyl azide primarily utilized

as a precursor for furan-3-yl isocyanates and amines via the Curtius rearrangement. Its mass

spectrometry (MS) behavior is distinct from its stable carboxylic acid precursors due to the high

lability of the azide group.

Unlike standard organic molecules where the molecular ion (

) is stable, furan-3-carbonyl azide exhibits a "spectral phantom" effect: the molecular ion (

137) is often weak or absent due to rapid thermal or electron-impact-induced elimination of
nitrogen (

). The spectrum is dominated by rearrangement products (isocyanate,

109) and acylium ions (

95).
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This guide compares the fragmentation of furan-3-carbonyl azide with its isomer (furan-2-

carbonyl azide) and its precursor (furan-3-carboxylic acid), providing a mechanistic roadmap for

identification.

Technical Profile & Mechanism
The Core Fragmentation Pathways
The fragmentation of furan-3-carbonyl azide under Electron Ionization (EI, 70 eV) follows two

competing pathways driven by the stability of the furan ring and the leaving group ability of the

azide moiety.

Pathway A: The Curtius Rearrangement (Dominant)
This is the defining pathway for acyl azides. The ionization energy or thermal energy in the

source triggers the expulsion of molecular nitrogen (

).

(

137): Initial ionization.

Loss of

(28 Da): Formation of the furan-3-carbonyl nitrene intermediate.

Rearrangement: The nitrene rapidly rearranges to furan-3-yl isocyanate (

109).

Secondary Fragmentation: The isocyanate loses CO (28 Da) or undergoes ring cleavage to

form

(

39).

Pathway B:
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-Cleavage (Acylium Formation)
Similar to acid chlorides or esters, the bond between the carbonyl carbon and the azide group

breaks.

Loss of

(42 Da): Generates the 3-furoyl cation (

95).

Decarbonylation: The acylium ion loses CO (28 Da) to form the furan-3-yl cation (

67).

Ring Disintegration: Loss of CO/CHO leads to the cyclopropenyl cation (

39).

Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways. Note the high-contrast nodes for

readability.
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Caption: Dual fragmentation pathways of furan-3-carbonyl azide. The Green path (Curtius) is

specific to azides; the Yellow path (Acylium) mirrors carboxylic acid derivatives.

Comparative Analysis: 3-Isomer vs. Alternatives
The position of the carbonyl group on the furan ring (C2 vs. C3) significantly alters electronic

stability and fragmentation intensity.
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Feature
Furan-3-carbonyl

azide (Target)
Furan-2-carbonyl

azide (Isomer)
Furan-3-carboxylic

acid (Precursor)

Molecular Ion (

)
137 (Trace/Absent) 137 (Trace/Absent)

112 (Distinct, ~40-

60%)

Base Peak 109 (Isocyanate) or 95 109 (Isocyanate)
95 (Acylium,

)

Diagnostic Ion 109 (Isocyanate) 109 (Isocyanate) 95 & 39

Cation Stability

Lower: C3 position is

less electron-rich;

acylium ion (

95) is less stabilized

by resonance.[1]

Higher: C2 position

allows better

resonance

stabilization of the

positive charge.[2]

N/A

Thermal Stability
Lower; rearranges at

lower T.

Slightly higher

stability.

High stability (MP

~120°C).

Key Differentiator: The "95 vs 109" Ratio
In the Acid (Precursor): The spectrum is dominated by

95 (

). There is no

109 peak.

In the Azide (Product): The appearance of

109 is the definitive confirmation of the azide synthesis.

Isomer Distinction: Distinguishing the 2-isomer from the 3-isomer by MS alone is difficult

without reference standards. However, the 3-furoyl cation (

95) is generally less intense relative to the hydrocarbon fragments (
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39) compared to the 2-isomer, due to the lower resonance stabilization at the C3 position [1,
4].

Experimental Protocol for Detection
Analyzing acyl azides requires specific handling to prevent premature decomposition in the GC

inlet.

Sample Preparation
Solvent: Dichloromethane or Chloroform (Avoid alcohols to prevent carbamate formation).

Concentration: 0.1 mg/mL (Dilute to minimize bimolecular reactions).

Temperature Control: Keep samples at 4°C until injection.

Instrumentation Parameters (GC-MS)
To observe the intact azide or the primary rearrangement product clearly:

Inlet Temperature:Low (100°C - 150°C).

Why? High inlet temperatures (>200°C) will force 100% conversion to the isocyanate (

109) before the sample reaches the source. To see any structural hints of the azide, use a
cool on-column injection if possible.

Column: Non-polar (e.g., DB-5 or HP-5).

Ion Source: 200°C (Standard EI).

Scan Range: 30–200 amu.

Interpretation Checklist
Check

137: Is there a tiny peak? (Confirms intact azide).

Check
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109: Is this the major peak? (Confirms Curtius rearrangement).

Check

95: Is it present? (Confirms furan-carbonyl skeleton).[1][3][4][5]

Verify Absence of

112: If 112 is present, your sample contains unreacted carboxylic acid starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Furoic acid | C5H4O3 | CID 10268 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]

3. Furan-3-carbonyl azide | C5H3N3O2 | CID 11499225 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Furan-3-carbonitrile | C5H3NO | CID 100698 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. 3-Furancarboxylic acid [webbook.nist.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Furoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonyl-azide
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonitrile
https://webbook.nist.gov/cgi/cbook.cgi?ID=488-93-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=488-93-7
https://webbook.nist.gov/cgi/cbook.cgi?ID=C488937&Mask=200
https://www.benchchem.com/product/b2842513/docs?utm_src=pdf-body#mass-spectrometry-fragmentation-pattern-of-furan-3-carbonyl-azide-a-comparative-guide
https://pubchem.ncbi.nlm.nih.gov/compound/11499225
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonyl-azide
https://www.researchgate.net/publication/26622835_The_conversion_of_furan-_thiophene-and_selenophene-2-carbonyl_azides_into_isocyanates_A_DSC_Analysis
https://www.benchchem.com/product/b2842513?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Furoic-acid
https://pdf.benchchem.com/1282/Comparative_analysis_of_3_furan_2_yl_vs_3_furan_3_yl_oxopropanenitrile_reactivity.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonyl-azide
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonyl-azide
https://pubchem.ncbi.nlm.nih.gov/compound/Furan-3-carbonitrile
https://webbook.nist.gov/cgi/cbook.cgi?ID=488-93-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2842513?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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